Carebastine-d5
Description
Properties
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Carebastine-d5?
An In-depth Technical Guide to the Chemical Properties of Carebastine-d5
Introduction
This compound is the deuterium-labeled analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of Carebastine in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Its use enhances the accuracy and precision of pharmacokinetic and metabolic studies of Ebastine and its active metabolite.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, and outlines the general experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a deuterated form of Carebastine where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[2] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometric analyses.
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid | [2][3] |
| Synonyms | 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic Acid | |
| CAS Number | 1189661-02-6 | [5][1][2] |
| Molecular Formula | C₃₂H₃₂D₅NO₄ | [1][2][6] |
| Molecular Weight | 504.67 g/mol , 504.7 g/mol | [5][1][2][6] |
| Appearance | Solid, Off-White to Pale Yellow Solid | [5][2] |
| Purity | >99% deuterated forms (d1-d5), >90% | [2][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| Storage Conditions | 2-8°C in a well-closed container, -20°C | [5][4][7] |
| Shipping Conditions | Ambient temperature in a well-closed container | [5][7] |
Biological Activity
This compound is expected to retain the pharmacological activity of its non-deuterated counterpart, Carebastine. Carebastine is a potent and selective histamine H1 receptor antagonist with a reported Ki value of 75.86 nM.[2][3] It demonstrates inhibitory effects on histamine-induced contractions in isolated guinea pig trachea, with an IC50 of 120 nM.[2][8] Furthermore, at concentrations between 30 to 100 µM, it inhibits the release of histamine from rat peritoneal mast cells and human basophils.[2]
Metabolic Pathway of the Parent Compound, Ebastine
Carebastine is the primary active metabolite of Ebastine. The metabolic conversion of Ebastine is extensive and occurs primarily in the liver and small intestine.[9][10] The process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2J2 and CYP3A4 playing crucial roles.[9][11] The metabolic cascade involves the hydroxylation of Ebastine to Hydroxyebastine, which is subsequently oxidized to form Carebastine.[9]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available, a general workflow for the characterization of deuterated compounds can be outlined based on standard analytical techniques.
General Workflow for Characterization of Deuterated Compounds
The characterization of a deuterated compound like this compound typically involves a multi-step process to confirm its identity, purity, and the extent of deuterium incorporation.[12]
References
- 1. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Guide: Certificate of Analysis and Purity of Carebastine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of Carebastine-d5 (CAS No. 1189661-02-6).[1][2][3][4] this compound is the deuterated analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[3][4][5] As a stable isotope-labeled internal standard, its purity is critical for accurate quantification in pharmacokinetic and metabolic studies.
Certificate of Analysis Summary
A Certificate of Analysis for this compound provides key information regarding its identity, purity, and storage conditions. The following tables summarize typical data found on a CoA.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 2-Methyl-2-(4-(4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butanoyl)phenyl)propanoic acid[1] |
| CAS Number | 1189661-02-6[1][2] |
| Molecular Formula | C₃₂H₃₂D₅NO₄[1][4] |
| Molecular Weight | 504.7 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid[4] |
| Storage | 2-8°C in a well-closed container[1][4] |
| Handling and Transit | 25-30°C in a well-closed container[1] |
Table 2: Quality Control and Purity Data
| Test | Method | Specification |
| Appearance | Visual Inspection | Conforms |
| Solubility | Not specified | - |
| Identity Confirmation | ¹H-NMR | Conforms to structure[1] |
| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure[1] |
| Chromatographic Purity | HPLC or LC-MS/MS | >90%[1] or >99.00%[6] |
| Isotopic Purity | Mass Spectrometry | Not specified |
Experimental Protocols
The following are detailed methodologies representative of those used to assess the purity and identity of this compound. These protocols are based on established analytical techniques for Carebastine and its analogs.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm particle size.[7]
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of methanol and water.[7] This stock is then diluted to an appropriate concentration for analysis.
-
Data Analysis: The chromatographic purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS provides a highly specific and sensitive method for confirming the identity and assessing the isotopic purity of this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same conditions as described for the HPLC method can be used.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Multiple Reaction Monitoring (MRM): The transition of the protonated molecular ion [M+H]⁺ of this compound to a specific product ion is monitored. For this compound, a potential transition would be m/z 505.4 → 233.2.[8]
-
Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. Isotopic purity is assessed by examining the mass spectrum for the presence of non-deuterated Carebastine (m/z 500.3) and other isotopic variants.[8]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the molecule. The absence or significant reduction of signals corresponding to the deuterated phenyl group confirms the isotopic labeling.
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between Ebastine, Carebastine, and this compound.
Caption: Analytical workflow for this compound.
Caption: Relationship of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. glpbio.com [glpbio.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Carebastine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Carebastine-d5, a deuterated analog of Carebastine. Carebastine is the active metabolite of the second-generation antihistamine, Ebastine. The inclusion of five deuterium atoms in the Carebastine molecule makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.
This document details the synthetic pathway, experimental protocols, and relevant quantitative data. It also includes visualizations of the synthetic workflow and the metabolic pathway of the parent drug, Ebastine, to provide a complete scientific context.
Synthetic Strategy Overview
The synthesis of this compound involves a multi-step process culminating in the formation of the target molecule. The key strategic element is the introduction of the deuterium atoms at a specific position within the molecule. The isotopic labeling is achieved by utilizing a deuterated precursor early in the synthesis. The overall synthetic route can be conceptually divided into three main stages:
-
Preparation of the Deuterated Intermediate: Synthesis of 4-(diphenylmethoxy-d5)piperidine. This stage is critical as it incorporates the deuterium atoms into a key structural moiety.
-
Synthesis of the Side Chain: Preparation of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
-
Final Coupling and Hydrolysis: Alkylation of the deuterated piperidine intermediate with the synthesized side chain, followed by hydrolysis of the resulting ester to yield this compound.
Experimental Protocols
Stage 1: Synthesis of 4-(diphenylmethoxy-d5)piperidine
This stage involves the preparation of the deuterated benzhydrol intermediate followed by its reaction with 4-hydroxypiperidine.
2.1.1. Synthesis of Diphenylmethanol-d5 (Benzhydrol-d5)
The synthesis of diphenylmethanol-d5 is achieved through the reduction of a deuterated benzophenone precursor.
-
Reaction: Reduction of Benzophenone-d10 with Sodium Borohydride.
-
Procedure:
-
In a round-bottom flask, dissolve 5.5 g of benzophenone-d10 in 50 mL of methanol and cool the solution in an ice bath.
-
Slowly add 1.0 g of sodium borohydride to the cooled solution over a period of 10 minutes.
-
After the initial vigorous reaction subsides, attach a reflux condenser and heat the mixture on a steam bath for 30 minutes.
-
Cool the reaction mixture in an ice bath and acidify with 6M HCl.
-
Extract the product with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield diphenylmethanol-d5.
-
The crude product can be purified by recrystallization from hexanes.
-
2.1.2. Synthesis of 4-(diphenylmethoxy-d5)piperidine
-
Reaction: Etherification of 4-hydroxypiperidine with Diphenylmethanol-d5.
-
Procedure:
-
In a flask equipped with a thermometer and condenser, combine 42.0 g of diphenylmethanol-d5, 25.25 g of 4-hydroxypiperidine, and 49.4 g of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 155-160 °C under vacuum until the evolution of water ceases[1].
-
Cool the resulting glassy residue and partition it between 500 mL of diethyl ether and 200 mL of 2 N aqueous sodium hydroxide[1].
-
Separate the ethereal layer, wash with water and saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(diphenylmethoxy-d5)piperidine.
-
Stage 2: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
This side chain is synthesized via a Friedel-Crafts acylation.
-
Reaction: Friedel-Crafts acylation of methyl 2-phenyl-2-methylpropanoate with 4-chlorobutyryl chloride.
-
Procedure:
-
To a solution of methyl 2-phenyl-2-methylpropanoate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Stage 3: Final Coupling and Hydrolysis to Yield this compound
-
Reaction: N-alkylation of 4-(diphenylmethoxy-d5)piperidine followed by ester hydrolysis.
-
Procedure:
-
Combine 4-(diphenylmethoxy-d5)piperidine, methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester of this compound.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add a base (e.g., sodium hydroxide) and reflux the mixture for one hour.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2.3 and extract with chloroform.
-
Dry the organic layer, filter, and evaporate the solvent to yield this compound.
-
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound. Please note that yields and purity are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₃₂H₃₂D₅NO₄ | |
| Molecular Weight | 504.67 g/mol | |
| Isotopic Purity | >98% | |
| Diphenylmethanol-d5 | ||
| Yield (from Benzophenone-d10) | Typically high (>90%) | Based on standard reductions |
| 4-(diphenylmethoxy)piperidine | ||
| Melting Point | 56 °C | [1] |
| Carebastine (unlabeled) | ||
| Melting Point | 178-180 °C |
Visualizations
Synthetic Workflow of this compound
Caption: Synthetic workflow for this compound.
Metabolic Pathway of Ebastine to Carebastine
Caption: Metabolic pathway of Ebastine.
Conclusion
The synthesis of this compound is a well-defined process that leverages established organic chemistry reactions. The critical step of isotopic labeling is efficiently achieved through the use of a deuterated starting material, ensuring high levels of deuterium incorporation in the final product. This technical guide provides researchers and drug development professionals with the necessary information to synthesize and utilize this compound as a reliable internal standard for bioanalytical applications, thereby supporting the development and regulatory submission of Ebastine-containing pharmaceutical products.
References
A Technical Guide to Carebastine-d5: Sourcing and Experimental Applications
For researchers and professionals in drug development, Carebastine-d5 serves as a critical tool for pharmacokinetic and metabolism studies of Carebastine, a potent second-generation antihistamine. This guide provides an in-depth overview of this compound, including supplier information, and detailed experimental protocols for its application in allergy and angiogenesis research.
Supplier and Ordering Information
This compound is a deuterated form of Carebastine, used as an internal standard in mass spectrometry-based quantification.[1][2] Several suppliers offer this compound, typically as a solid with high purity. When ordering, it is crucial to request a certificate of analysis to ensure the product's quality and isotopic enrichment.[3]
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| BOC Sciences | BLP-011831 | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |
| Cayman Chemical | 30755 | 1189661-02-6 | C32H32D5NO4 | 504.7 g/mol | >99% deuterated forms (d1-d5) | 1 mg |
| Simson Pharma Limited | Inquire | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |
| GlpBio | GC47040 | 1189661-02-6 | C32H32D5NO4 | Inquire | Inquire | 1 mg |
| Pharmaffiliates | Inquire | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |
| MedchemExpress | HY-121356S | 1189661-02-6 | Inquire | Inquire | Inquire | 1 mg, 10 mg |
| APExBIO | BA5410 | 90729-42-3 (unlabeled) | Inquire | Inquire | Inquire | 5 mg, 10 mg, 25 mg |
Mechanism of Action: Dual Antihistaminic and Anti-Angiogenic Properties
Carebastine, the active metabolite of Ebastine, is primarily known as a selective histamine H1 receptor antagonist.[4][5] By blocking the H1 receptor, Carebastine mitigates allergic responses such as itching, swelling, and increased mucus production.[4]
Beyond its antihistaminic effects, Carebastine exhibits significant anti-angiogenic properties.[6][7] It has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[6][7] This action is mediated through the inhibition of VEGF Receptor 2 (VEGFR-2) and subsequent downstream signaling pathways, including the phosphorylation of Akt.[7]
Signaling Pathway of Histamine H1 Receptor Antagonism by Carebastine
Caption: Carebastine blocks the histamine H1 receptor, inhibiting the Gq/11-PLC pathway.
Signaling Pathway of Carebastine's Anti-Angiogenic Effect
Caption: Carebastine inhibits VEGFR-2, blocking the PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols are foundational for investigating the biological effects of Carebastine.
Cell Proliferation Assay (WST-1 Method)
This assay quantifies cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 4 × 10³ cells/well in 100 µL of culture medium.[8]
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Treat the cells with various concentrations of Carebastine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Shake the plate thoroughly for 1 minute on a shaker.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[9] A reference wavelength greater than 600 nm is recommended.[8]
Chemotaxis Assay (Boyden Chamber Method)
This assay assesses the ability of Carebastine to inhibit cell migration towards a chemoattractant.
Methodology:
-
Culture cells to 80-90% confluency. The day before the experiment, resuspend the cells in starvation medium and incubate overnight.[10]
-
On the day of the experiment, adjust the cell concentration to 1 x 10⁶ viable cells/mL in starvation medium.[10]
-
Add 150 µL of starvation medium (negative control), a known chemoattractant (positive control), or the chemoattractant mixed with various concentrations of Carebastine to the lower wells of the Boyden chamber.[10]
-
Place the filter membrane (e.g., 5 µm pore size) over the lower wells.[11]
-
Add 25 µL of the cell suspension to the top of each well on the filter.[11]
-
Incubate the plate for approximately 2-4 hours at 37°C in a humidified incubator.[10][11]
-
After incubation, gently remove the filter.
-
Fix and stain the cells that have migrated to the underside of the filter.
-
Count the migrated cells in several fields of view using a microscope.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of Carebastine on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Thaw a basement membrane extract (e.g., Matrigel) at 4°C overnight.[12]
-
Coat the wells of a 96-well plate with 50-100 µL of the cold basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of Carebastine and a pro-angiogenic factor like VEGF.
-
Seed 1 x 10⁴ - 1.5 x 10⁴ cells per well onto the solidified matrix.
-
Incubate the plate for 4-24 hours at 37°C.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.
Western Blot for VEGFR-2 and Akt Phosphorylation
This technique is used to determine if Carebastine inhibits the phosphorylation of key signaling proteins in the angiogenesis pathway.
Methodology:
-
Culture endothelial cells and starve them in serum-free medium for 18-20 hours.
-
Pre-treat the cells with various concentrations of Carebastine for a specified time.
-
Stimulate the cells with VEGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[13][14]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer to extract proteins.[13]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2) and phosphorylated Akt (p-Akt). Also, probe separate blots with antibodies for total VEGFR-2 and total Akt to serve as loading controls.[13][15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the relative levels of phosphorylation.[13]
This technical guide provides a comprehensive starting point for researchers working with this compound. By understanding its sourcing, dual mechanism of action, and the detailed protocols for its investigation, scientists can effectively utilize this compound in their studies of allergic diseases and angiogenesis.
References
- 1. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]
- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 5. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. timothyspringer.org [timothyspringer.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pharmacokinetics and metabolism of Carebastine
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carebastine
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2][3] Following oral administration, ebastine undergoes extensive and rapid first-pass metabolism to form carebastine, which is primarily responsible for the antihistaminic effects.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for carebastine, tailored for researchers and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of carebastine has been characterized following the oral administration of its parent drug, ebastine. Plasma levels of unchanged ebastine are typically negligible or undetectable, making the pharmacokinetics of carebastine the central focus.[7][8]
Absorption
Ebastine is rapidly absorbed after oral administration and is extensively metabolized to carebastine during its first pass through the liver.[4][5][9] The pharmacokinetics of carebastine are generally linear over the typical therapeutic dose range.[4][5][10] Food intake does not significantly affect the gastrointestinal absorption of ebastine but can lead to a 1.5 to 2.0-fold increase in the plasma levels (Cmax) and AUC of carebastine, though this does not alter the time to peak concentration (Tmax) or clinical effect.[8][10][11]
Distribution
Carebastine exhibits a high volume of distribution, with reported values of 89.5 L and 123 L.[10] Both ebastine and carebastine are highly bound to plasma proteins, with a binding rate of approximately 98%.[12]
Metabolism
The biotransformation of ebastine is a sequential process involving multiple metabolites and key cytochrome P450 (CYP) enzymes. Ebastine is first metabolized to intermediate metabolites, including hydroxyebastine and desalkylebastine.[13][14] Hydroxyebastine is then further metabolized to the main active metabolite, carebastine.[13][14]
The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.[6][13]
-
CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine, hydroxyebastine, and carebastine.[13]
-
CYP2J2 primarily mediates the hydroxylation of ebastine to hydroxyebastine.[13] Both CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from hydroxyebastine.[13]
Studies in human liver microsomes have shown that carebastine is metabolically more stable than both ebastine and hydroxyebastine.[13]
Excretion
The primary route of excretion for carebastine is via the kidneys.[10] However, the urinary excretion of unchanged carebastine is low, accounting for only 1.3-1.8% of the administered dose over 72 hours, indicating that it is extensively cleared by further metabolism.[8][10] The elimination half-life of carebastine ranges from approximately 10 to 19 hours.[4][10]
Data Presentation
Pharmacokinetic Parameters of Carebastine
The following table summarizes key pharmacokinetic parameters for carebastine after single oral doses of ebastine in healthy adult volunteers.
| Parameter | 10 mg Ebastine Dose | 50 mg Ebastine Dose | Fasting (10 mg) | Fed (10 mg) |
| Tmax (h) | 2.6 - 5.7[10] | 4 - 6 | 5.00 ± 2.00[15] | 6.14 ± 2.0[15] |
| Cmax (ng/mL) | 90 - 120[10] (112) | 388 | 143 ± 68.4[15] | 176 ± 68.4[15] |
| t½ (h) | 10.6 ± 2.6[4] | 12.5 ± 1.9[4] | 17.4 ± 4.97[15] | 20.0 ± 4.97[15] |
| AUC (mg/L·h) | 1.75 - 2.94[10] | N/A | N/A | N/A |
| Vd (L) | 89.5 - 123[10] | N/A | N/A | N/A |
Note: Values are presented as range or mean ± standard deviation where available. Data is compiled from multiple studies and variations may exist due to different study designs and analytical methods.
Role of Cytochrome P450 Isoforms in Metabolism
This table details the intrinsic clearance (CLint) of ebastine and its metabolites by specific CYP450 enzymes, highlighting their relative contributions.
| Metabolic Reaction | Substrate | Product | Primary Enzyme(s) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |
| N-dealkylation | Ebastine | Desalkylebastine | CYP3A4 | 0.44[13] |
| N-dealkylation | Hydroxyebastine | Desalkylebastine | CYP3A4 | 1.05[13] |
| N-dealkylation | Carebastine | Desalkylebastine | CYP3A4 | 0.16[13] |
| Hydroxylation | Ebastine | Hydroxyebastine | CYP2J2 | 0.45[13] |
Experimental Protocols
Determination of Plasma Concentrations
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of ebastine and carebastine in human plasma.[15][16][17]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE)[16][17] or protein precipitation.[15]
-
Chromatographic Separation: Separation is achieved on a reverse-phase column, such as a Cyano[16] or Synergi Hydro-RP column.[15] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer.[15][16]
-
Detection: Detection is performed using a triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).[15][18]
-
Quantification: The method allows for accurate quantification over a concentration range of approximately 0.01-8.0 ng/mL for ebastine and 1.0-300 ng/mL for carebastine.[15] The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL for ebastine and 0.2 ng/mL for carebastine.[18]
In Vitro Metabolism Studies
The characterization of enzymes responsible for carebastine formation and metabolism is conducted using in vitro systems.
-
System: The primary systems used are human liver microsomes (HLMs) and cDNA-expressed recombinant human cytochrome P450 enzymes.[13]
-
Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the enzyme systems in the presence of necessary cofactors like NADPH.
-
Reaction Phenotyping: To identify the specific P450 isoforms involved, chemical inhibition studies are performed. Isoform-selective inhibitors (e.g., ketoconazole for CYP3A, astemizole for CYP2J2/CYP3A4) are added to the incubation mixture to observe their effect on metabolite formation.[13]
-
Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate parameters such as Km, Vmax, and intrinsic clearance (CLint), which helps in understanding the efficiency of the metabolic reactions.[13]
Conclusion
Carebastine, the active metabolite of ebastine, is central to the drug's therapeutic effect. It is formed rapidly and extensively following oral administration of ebastine, with its pharmacokinetics being linear and predictable. The metabolism is well-defined, with major roles for CYP3A4 and CYP2J2 in the sequential biotransformation pathway. Carebastine exhibits a long elimination half-life, supporting once-daily dosing of the parent drug. A thorough understanding of its pharmacokinetic and metabolic profile is critical for predicting drug-drug interactions, assessing safety in special populations, and guiding further development of antihistamine therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.osudpotro.com [cdn.osudpotro.com]
- 12. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. researchgate.net [researchgate.net]
The Central Role of Carebastine: An In-depth Technical Guide to the Active Metabolite of Ebastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebastine, a second-generation H1 receptor antagonist, serves as a prodrug that is rapidly and extensively metabolized to its pharmacologically active carboxylic acid metabolite, carebastine.[1][2][3] This technical guide delineates the pivotal role of carebastine in the clinical efficacy of ebastine, providing a comprehensive overview of its pharmacokinetics, pharmacodynamics, and the metabolic pathways governing its formation. Detailed experimental protocols for the quantification of ebastine and carebastine are provided, alongside a summary of key quantitative data and visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: From Prodrug to Potent Antihistamine
Ebastine is a well-established second-generation antihistamine utilized for the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[2][4] Upon oral administration, ebastine undergoes near-complete first-pass metabolism, resulting in negligible plasma concentrations of the parent drug.[1][5][6] The primary contributor to the antihistaminic and antiallergic effects observed clinically is its active metabolite, carebastine.[1][5][7] Understanding the transformation of ebastine to carebastine and the subsequent pharmacological actions of carebastine is crucial for optimizing therapeutic strategies and for the development of future antiallergic agents.
Metabolic Pathway of Ebastine to Carebastine
The biotransformation of ebastine to carebastine is a sequential metabolic process primarily occurring in the liver. This conversion involves two main steps: hydroxylation followed by oxidation.
Key Enzymes in Ebastine Metabolism
In vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for the metabolism of ebastine.[8][9]
-
CYP2J2: This enzyme is primarily responsible for the initial hydroxylation of ebastine to hydroxyebastine.[8][9]
-
CYP3A4: This enzyme plays a major role in the N-dealkylation of ebastine and its metabolites to form desalkylebastine. It also contributes to the conversion of hydroxyebastine to carebastine.[8][9]
-
CYP3A5: This enzyme also contributes to the dealkylation of ebastine and hydroxyebastine to a lesser extent.[8]
The major metabolic pathway leading to the formation of the active metabolite carebastine involves the initial hydroxylation of ebastine to hydroxyebastine, which is then further metabolized to carebastine.[10][11]
Pharmacokinetics of Carebastine
Following oral administration of ebastine, carebastine is the principal active compound detected in plasma.[6] The pharmacokinetic profile of carebastine is characterized by rapid absorption and a long elimination half-life, which supports once-daily dosing.[12]
Plasma Concentration and Half-Life
Studies in healthy volunteers have demonstrated a dose-proportional increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of carebastine following single oral doses of ebastine.[1][5]
| Ebastine Dose (mg) | Mean Cmax of Carebastine (ng/mL) | Time to Cmax (Tmax) (hours) | Apparent Half-life (t½) (hours) |
| 5 | 40 | 4-6 | 13.8 - 15.3 |
| 10 | 112 | 4-6 | 13.8 - 15.3 |
| 20 | 195 | 4-6 | 13.8 - 15.3 |
| 40 | 388 | 4-6 | 13.8 - 15.3 |
Table 1: Pharmacokinetic Parameters of Carebastine after Single Oral Doses of Ebastine in Healthy Subjects.[1][5]
Repeated administration of ebastine leads to a steady state of carebastine plasma concentrations by day 4, with a 1.6 to 1.7-fold increase in Cmax compared to the first dose.[1][5] Food intake does not significantly affect the pharmacokinetics of ebastine and its conversion to carebastine.[1][5] In children aged 6 to 12 years, the mean plasma elimination half-life of carebastine ranged from 10 to 14 hours.[13]
Pharmacodynamics of Carebastine
Carebastine is a potent and selective histamine H1 receptor antagonist, which is responsible for the therapeutic effects of ebastine.[12][14]
H1 Receptor Antagonism
Carebastine exhibits a high affinity for the H1 receptor, demonstrating significantly greater histamine blockade activity than its parent compound, ebastine.[15][16] In vitro studies have shown that carebastine has a pA2 value of 8.7 in competitive antagonism assays, indicating high potency.[17]
Anti-inflammatory and Anti-angiogenic Properties
Beyond its primary role as an H1 receptor antagonist, carebastine has demonstrated additional pharmacological activities that may contribute to its overall therapeutic benefit.
-
Inhibition of Inflammatory Mediator Release: In vitro, both ebastine and carebastine have been shown to inhibit the release of inflammatory mediators such as leukotrienes (LTC4/D4) and prostaglandin D2 (PGD2) from human nasal polyp cells.[17][18]
-
Anti-angiogenic Activity: Carebastine has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis of human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) in a dose-dependent manner.[14][19] This anti-angiogenic effect is thought to be mediated, at least in part, through the H1 receptor.[19]
Experimental Protocols
Accurate quantification of ebastine and carebastine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The most commonly employed and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Ebastine and Carebastine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous determination of ebastine and its active metabolite carebastine in human plasma.
5.1.1. Sample Preparation (Protein Precipitation) [20]
-
To a 200 µL aliquot of human plasma, add an appropriate internal standard solution (e.g., deuterated ebastine and carebastine).
-
Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample. A common ratio is 3:1 (v/v) of precipitant to plasma.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
5.1.2. Chromatographic Conditions [20]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP 80A, 4 µm, 50 mm × 2.0 mm).
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed.
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Flow Rate: A flow rate of 0.4 mL/min is often used.
-
Injection Volume: Typically 5-10 µL.
5.1.3. Mass Spectrometric Conditions [20][21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ebastine: m/z 470.7 → 167.1
-
Carebastine: m/z 500.6 → 167.1
-
Internal Standards (example): Terfenadine m/z 472.7 → 436.0
-
5.1.4. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
Carebastine is the principal active entity responsible for the antihistaminic and antiallergic effects of ebastine. The rapid and extensive conversion of the prodrug ebastine to its active metabolite, carebastine, results in a favorable pharmacokinetic profile characterized by a rapid onset and long duration of action. The potent H1 receptor antagonism of carebastine, coupled with its anti-inflammatory and anti-angiogenic properties, underscores its central role in the therapeutic efficacy of ebastine. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of carebastine is paramount for both clinical practice and the ongoing development of novel antiallergic therapies.
References
- 1. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. (Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1994) | T Yamaguchi | 48 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pgrc.inje.ac.kr [pgrc.inje.ac.kr]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 13. Pharmacokinetics and pharmacodynamics of ebastine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Carebastine | 90729-42-3 | Benchchem [benchchem.com]
- 16. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Carebastine-d5
This technical guide provides comprehensive information on this compound, a deuterated analog of Carebastine. The document covers its chemical identity, physicochemical properties, and its primary application as an internal standard in analytical methodologies. Furthermore, it delves into the pharmacological context of its non-deuterated counterpart, Carebastine, including its mechanism of action, signaling pathways, and pharmacokinetics, which is essential for researchers utilizing this compound in their studies.
Core Data Presentation
Physicochemical Properties and Identification
| Parameter | Value | Reference |
| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid | [1] |
| CAS Number | 1189661-02-6 | [1][2][3] |
| Molecular Formula | C₃₂H₃₂D₅NO₄ | [1][2] |
| Molecular Weight | 504.7 g/mol | [1][2] |
| Purity | >99% deuterated forms (d1-d5) | [1] |
| Formulation | A solid | [1] |
| Solubility | Chloroform: slightly soluble, Ethyl Acetate: slightly soluble | [1] |
| Unlabelled CAS No. | 90729-42-3 (Carebastine) | [2][4] |
Pharmacokinetic Parameters of Carebastine (Active Metabolite of Ebastine)
| Parameter | Value (after oral administration of Ebastine) | Condition | Reference |
| Tmax (Time to Maximum Concentration) | 4.0 to 5.0 h | Single and repeated administration | [5] |
| Elimination Half-life (t½) | 10.6 ± 2.6 h | 10 mg dose of ebastine | [6] |
| 12.5 ± 1.9 h | 50 mg dose of ebastine | [6] | |
| 26.12 ± 23.39 h | Young subjects, Day 5 | [5] | |
| Cmax (Maximum Plasma Concentration) | 143 ± 68.4 ng/mL | 10 mg single oral dose of ebastine | [7] |
| Metabolism | Formed from its prodrug, Ebastine, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2. | [4][8] |
Mechanism of Action and Signaling Pathways of Carebastine
Carebastine is the active metabolite of Ebastine and functions as a potent and selective histamine H1 receptor antagonist.[4][9][10] Its mechanism of action extends beyond H1-receptor blockade to include anti-inflammatory and anti-angiogenic effects.
Histamine H1 Receptor Antagonism
Carebastine selectively binds to histamine H1 receptors, preventing the action of endogenous histamine. This blockade alleviates allergic symptoms such as itching, swelling, and increased mucus production.[11]
Caption: Antagonistic action of Carebastine on the Histamine H1 receptor.
Anti-Angiogenic and Anti-inflammatory Pathways
Carebastine has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and angiogenesis of endothelial cells.[9] This is achieved by blocking the VEGF-dependent phosphorylation of its receptor, VEGFR-2, and the downstream Akt kinase. Additionally, Carebastine can suppress the expression of macrophage migration inhibitory factor (MIF) and decrease the production of chemokines such as CCL2 and CCL5 in human nasal epithelial cells.[1][9] It also inhibits the release of prostaglandin D2 (PGD2) and leukotriene C4/D4.[12]
References
- 1. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of age and gender on the pharmacokinetics of ebastine after single and repeated dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carebastine - AdisInsight [adisinsight.springer.com]
- 11. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 12. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Carebastine-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Carebastine-d5, a deuterated analog of Carebastine, in various organic solvents. This information is critical for researchers and professionals involved in the development of drug formulations, analytical method development, and pharmacokinetic studies. While comprehensive quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides a standardized experimental protocol for its determination.
Core Data Presentation: Solubility of this compound and Carebastine
The following table summarizes the available solubility data for both this compound and its non-deuterated counterpart, Carebastine. It is important to note that the physicochemical properties of deuterated and non-deuterated compounds are generally very similar; however, minor differences in solubility can exist. The data for Carebastine is provided as a reference.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 10 mM | 10 | Quantitative |
| This compound | Chloroform | Slightly soluble | - | Qualitative[1] |
| This compound | Ethyl Acetate | Slightly soluble | - | Qualitative[1] |
| Carebastine | Dimethylformamide (DMF) | 25 mg/ml | ~50.04 | Quantitative |
| Carebastine | Dimethyl Sulfoxide (DMSO) | 2 mg/ml | ~4.00 | Quantitative |
| Carebastine | Ethanol | 2 mg/ml | ~4.00 | Quantitative |
Note: The conversion to mM for Carebastine is based on its molecular weight of 499.64 g/mol .
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on established guidelines for active pharmaceutical ingredients (APIs).
1. Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (high purity)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical instrumentation.
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer increases).
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: If necessary, accurately dilute the filtered solution with the respective solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable analytical technique.
-
Calculation: Calculate the solubility of this compound in each solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or moles/L (M).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow for the determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carebastine in Human Plasma Using Carebastine-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist.[1][2] After oral administration, ebastine undergoes rapid and extensive first-pass metabolism to carebastine, which is primarily responsible for the antihistaminic activity.[3] Therefore, the accurate quantification of carebastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carebastine in human plasma. The method utilizes a stable isotope-labeled internal standard, Carebastine-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the LC-MS/MS analysis of carebastine.
1. Materials and Reagents
-
Analytes: Carebastine and this compound (internal standard, IS) reference standards.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of carebastine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the carebastine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate carebastine working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample cleanup.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 µm) is suitable.[4]
-
Mobile Phase: A gradient elution using 0.1% formic acid in 5 mM ammonium acetate (Mobile Phase A) and methanol (Mobile Phase B) can be employed.[4]
-
Flow Rate: A flow rate of 0.4 mL/min is recommended.[4]
-
Column Temperature: Maintain the column at 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
-
Instrument Parameters: Optimize gas flows (nebulizer, heater, curtain, and collision) and temperatures (ion spray) to achieve maximum signal intensity.[5]
-
Data Presentation
The quantitative data for this LC-MS/MS method for carebastine is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Column | Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.4 mL/min[4] |
| Ionization Mode | ESI Positive[5] |
| MRM Transition (Carebastine) | m/z 500.3 → 233.1[5] |
| MRM Transition (this compound) | m/z 505.4 → 233.2[5] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1.00 - 300 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (Carebastine) | 90.1% - 101.8%[5] |
| Recovery (this compound) | ~92.6%[5] |
Mandatory Visualization
The following diagrams illustrate the key workflows in this application note.
Caption: Workflow for the protein precipitation sample preparation method.
Caption: The analytical workflow of the LC-MS/MS system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Protocol for the Quantification of Carebastine using Carebastine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Carebastine-d5 as an internal standard in the quantitative analysis of Carebastine in biological matrices, particularly human plasma. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine antagonist.[1][2][3] Accurate quantification of Carebastine in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[4][5] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to compensate for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.[6][7] this compound is intended for use as an internal standard for the quantification of Carebastine by GC- or LC-MS.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Carebastine using this compound as an internal standard.
Materials and Reagents
-
Carebastine analytical standard
-
This compound (Internal Standard - IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)[8]
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-C) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)[8]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
-
Analytical column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm; Synergi Hydro-RP 80A, 50 mm x 2.0 mm, 4 µm)[8][9]
Preparation of Stock and Working Solutions
-
Carebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carebastine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol. A stock solution can be made by dissolving the this compound in a chosen solvent, which should be purged with an inert gas.
-
Working Standard Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 20-100 ng/mL.[8]
Sample Preparation
Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PP).
-
To 200 µL of plasma sample, add 50 µL of the Internal Standard working solution and vortex.
-
Condition an SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 2 x 1.0 mL of water.
-
Dry the cartridge under nitrogen for 2 minutes.
-
Elute the analytes with 500 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
To a volume of plasma, add a precipitating agent (e.g., three volumes of acetonitrile or methanol).
-
Add the Internal Standard working solution.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example LC-MS/MS conditions that can be optimized for specific instrumentation.
Liquid Chromatography:
| Parameter | Condition 1 | Condition 2 |
| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm)[8] | Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm)[9] |
| Mobile Phase A | Acetonitrile:Buffer (80:20 v/v) with 0.1% Formic Acid[8] | 0.1% Formic acid in 5 mM Ammonium Acetate[9] |
| Mobile Phase B | - | 100% Methanol[9] |
| Flow Rate | 0.6 mL/min[8] | 0.4 mL/min[9] |
| Injection Volume | 5 µL[8] | Not Specified |
| Gradient | Isocratic | Gradient[9] |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Carebastine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carebastine | 500.6 | 167.1[10] |
| This compound | 504.7 | To be determined empirically |
Note: The product ion for this compound should be determined by infusing the standard into the mass spectrometer to identify the most stable and intense fragment ion.
Data Analysis and Quantitative Data Summary
The concentration of Carebastine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[8]
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Ebastine | Carebastine | Reference |
| Linearity Range (ng/mL) | 0.051 - 31.099 | 1.013 - 1005.451 | [8] |
| 0.01 - 8.0 | 1.00 - 300 | [9] | |
| 0.1 - 10 | 0.2 - 200 | [10][11] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | [11] |
| Inter- and Intra-day Precision (CV%) | < 15% | < 15% | [11] |
| Accuracy | 85-115% | 85-115% | [11] |
| Extraction Recovery | ~60.0% | ~60.3% | [11] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Carebastine using this compound.
Signaling Pathway (Illustrative)
The following diagram illustrates the concept of using an internal standard to correct for variations in the analytical process.
Caption: Role of an internal standard in correcting analytical variability.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. glpbio.com [glpbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Plasma Sample Preparation for the Bioanalysis of Carebastine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating, second-generation H1 histamine receptor antagonist. Accurate quantification of Carebastine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, thereby enhancing the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, recovery, sample throughput, and cost. Below is a summary of quantitative data from validated methods for Carebastine analysis.
Table 1: Comparison of Sample Preparation Techniques for Carebastine Plasma Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100[1] | 1.013 - 1005.451[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[3] | 0.5[1] | 0.2[4] |
| Extraction Recovery (%) | 90.1% - 101.8%[3] | Not explicitly stated for Carebastine | ~60.3%[4] |
| Intra-day Precision (% CV) | 8.65%[2] | < 12.5%[5] | Not explicitly stated for Carebastine |
| Accuracy (%) | 105.22%[2] | > 88%[5] | Not explicitly stated for Carebastine |
Experimental Protocols & Workflows
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma, which causes proteins to denature and precipitate.[6][7]
Protocol: Protein Precipitation with Acetonitrile
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma sample to ensure homogeneity.[8]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) solution.
-
Add 250 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2-5 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant and transfer it to a clean vial for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences by partitioning them between two immiscible liquid phases. An organic solvent is added to the aqueous plasma sample, and the analyte of interest preferentially moves into the organic phase, which is then separated for analysis.
Protocol: Liquid-Liquid Extraction with Ethyl Acetate
-
Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.
-
Add the internal standard solution.
-
Add a specified volume of ethyl acetate (e.g., 1 mL). This method has been described as a simple single-step extraction.[1]
-
Vortex the mixture for 1-2 minutes to facilitate the extraction of Carebastine into the organic layer.
-
Centrifuge the sample for 5-10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water 50:50, v/v) before injection into the LC-MS/MS system.[5]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample cleanup technique that uses a solid sorbent material, packed in a cartridge, to retain the analyte from the plasma sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent.[6]
Protocol: Solid-Phase Extraction (SPE)
This protocol is based on the use of Strata-X-C 33 µm polymeric strong cation extraction cartridges.[2]
-
Sample Pre-treatment: To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution and vortex for 10 seconds.[2]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with two aliquots of 1.0 mL of water to remove polar interferences.[2]
-
Drying: Dry the cartridge for approximately 2.0 minutes by applying nitrogen gas or a vacuum.[2]
-
Elution: Elute Carebastine and the internal standard from the cartridge using an appropriate elution solvent (e.g., 1.0 mL of 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Conclusion
The selection of an appropriate sample preparation technique is fundamental to the successful bioanalysis of Carebastine in plasma.
-
Protein Precipitation offers a fast, simple, and high-recovery method suitable for high-throughput screening.[3][7]
-
Liquid-Liquid Extraction provides a cleaner sample than PPT but is more labor-intensive and difficult to automate.[5][6]
-
Solid-Phase Extraction yields the cleanest extracts, minimizing matrix effects and enhancing sensitivity, making it ideal for methods requiring low limits of quantification, though it is often the most time-consuming and costly option.[2][4]
Each protocol presented here has been validated and applied in pharmacokinetic studies, offering researchers reliable starting points for developing and implementing their own bioanalytical methods for Carebastine.
References
- 1. Application of a rapid and selective method for the simultaneous determination of carebastine and pseudoephedrine in human plasma by liquid chromatography-electrospray mass spectrometry for bioequivalence study in Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionsource.com [ionsource.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
Quantitative Analysis of Carebastine in Human Plasma Using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Carebastine, the active metabolite of Ebastine, in human plasma. The method outlined is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical studies. This application note is intended to guide researchers, scientists, and professionals in the field of drug development in establishing a robust and reliable assay for pharmacokinetic and bioequivalence studies.
Introduction
Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist. After oral administration, Ebastine is rapidly and extensively metabolized to Carebastine.[1] Therefore, the quantitative determination of Carebastine in human plasma is crucial for assessing the pharmacokinetic profile of Ebastine. The LC-MS/MS methods described herein offer high sensitivity, selectivity, and throughput for the analysis of Carebastine in a complex biological matrix like human plasma.
Principle of the Method
The analytical method involves the extraction of Carebastine and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation.[2][3] The extract is then injected into a liquid chromatography system, where Carebastine and the IS are separated from endogenous plasma components on a reversed-phase analytical column. The separated analytes are then introduced into a mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantification.[3][4]
Experimental Protocols
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.
Method 1: Solid-Phase Extraction (SPE)
This method offers cleaner extracts by effectively removing plasma interferences.
Materials and Reagents:
-
Carebastine reference standard
-
Carebastine-d6 (or other suitable deuterated analog) as Internal Standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA as anticoagulant)
-
SPE cartridges (e.g., Strata-X, Oasis HLB)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
SPE manifold
Protocol:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Carebastine and IS in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentration levels.
-
-
Sample Preparation (SPE):
-
To 200 µL of plasma sample (CC, QC, or unknown), add 50 µL of IS working solution and vortex for 10 seconds.[5]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute Carebastine and the IS with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Method 2: Protein Precipitation
This is a simpler and faster sample preparation technique.[2]
Materials and Reagents:
-
Same as Method 1, with the addition of a protein precipitating agent (e.g., acetonitrile or methanol).
Instrumentation:
-
Same as Method 1, with the addition of a centrifuge.
Protocol:
-
Preparation of Standard and QC Samples:
-
Follow the same procedure as in Method 1.
-
-
Sample Preparation (Protein Precipitation):
-
To a specific volume of plasma sample, add a precipitating agent (e.g., acetonitrile) in a fixed ratio (e.g., 1:3, plasma:acetonitrile).
-
Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
-
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | BDS Hypersil C18, 50 mm × 4.6 mm, 5µm[3] | Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 µm[2] |
| Mobile Phase A | 200 mL Buffer (unspecified) + 800 mL Acetonitrile + 1 mL Formic Acid[5] | 0.1% Formic acid in 5 mM Ammonium Acetate[2] |
| Mobile Phase B | Not specified in a gradient | 100% Methanol[2] |
| Flow Rate | 0.6 mL/min[3] | 0.4 mL/min[2] |
| Injection Volume | Not specified | Not specified |
| Column Temperature | Ambient | Not specified |
| Elution | Isocratic | Gradient[2] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transition (Carebastine) | m/z 500.6 → 167.1[4] |
| MRM Transition (IS - Carebastine-d6) | m/z not explicitly stated, but would be higher than the parent |
| Other Monitored Transitions | Ebastine: m/z 470.7 → 167.1[4] |
Quantitative Data Summary
The following tables summarize the quantitative performance parameters from published methods.
Table 3: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Reference |
| Carebastine | 1.013 - 1005.451 | [5][6] |
| Carebastine | 1.00 - 300 | [1][2] |
| Carebastine | 0.2 - 200 | [7] |
Table 4: Precision and Accuracy
| Parameter | Carebastine | Reference |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy (%) | 85 - 115% | [7] |
Table 5: Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference | | :--- | :--- | :--- | | Carebastine | Solid Phase Extraction | 77.33 |[5] | | Carebastine | Solid Phase Extraction | 60.3 |[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Carebastine in human plasma.
Caption: Workflow for Carebastine analysis in plasma.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during method validation to ensure the reliability of the analytical data.
Caption: Key parameters of bioanalytical method validation.
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative analysis of Carebastine in human plasma. The choice between solid-phase extraction and protein precipitation will depend on the specific requirements of the study, including desired sample cleanliness and throughput. Proper method validation is essential to ensure data quality for pharmacokinetic and bioequivalence studies. The provided protocols and data serve as a comprehensive guide for researchers to establish and implement this analytical methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioanalytical Method for Ebastine and Carebastine in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques suitable for clinical and pharmacokinetic studies.
Introduction
Ebastine is a second-generation H1 receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Following oral administration, Ebastine is rapidly metabolized to its pharmacologically active carboxylic acid metabolite, Carebastine.[1][3] Therefore, a sensitive and selective bioanalytical method for the simultaneous quantification of both Ebastine and Carebastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The methods outlined below detail validated procedures using LC-MS/MS, which offers high sensitivity and specificity for accurate drug monitoring.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated bioanalytical methods for the analysis of Ebastine and Carebastine in human plasma.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Source |
| Ebastine | 0.051 - 31.099 | >0.99 | [4] |
| Carebastine | 1.013 - 1005.451 | >0.99 | [4] |
| Ebastine | 0.01 - 8.0 | Not Specified | [5] |
| Carebastine | 1.00 - 300 | Not Specified | [5] |
| Ebastine | 0.1 - 10 | Not Specified | [6] |
| Carebastine | 0.2 - 200 | Not Specified | [6] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Source |
| Ebastine | Not Specified | <12.5% | <12.5% | 88% - 112% | [7] |
| Carebastine | Not Specified | <12.5% | <12.5% | 88% - 112% | [7] |
| Ebastine | Not Specified | 0.22% - 0.49% | 0.24% - 0.73% | Not Specified | [1][8] |
Experimental Protocols
Two primary sample preparation techniques have been successfully employed for the extraction of Ebastine and Carebastine from human plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).
Method 1: Solid-Phase Extraction (SPE)
This method offers cleaner extracts and can provide higher sensitivity.
3.1.1. Materials and Reagents
-
Blank human plasma (K2EDTA)
-
Ebastine and Carebastine reference standards
-
Ebastine-d6 and Carebastine-d6 internal standards (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Strata-X-C 33 µm polymeric sorbent cartridges
-
Nitrogen gas
3.1.2. Stock and Working Solutions Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh about 5 mg of Ebastine and Carebastine and dissolve in a 5 mL volumetric flask with methanol.[4] Similarly, prepare stock solutions for the internal standards (Ebastine-d6 and Carebastine-d6).[4]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., methanol:water 50:50 v/v) to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a combined internal standard working solution containing Ebastine-d6 (e.g., 20 ng/mL) and Carebastine-d6 (e.g., 100 ng/mL) by diluting the respective stock solutions.[4]
3.1.3. Sample Preparation Protocol
-
Pipette 200 µL of human plasma (blank, standard, or study sample) into a labeled polypropylene tube.
-
Add 50 µL of the internal standard working solution and vortex for 10 seconds.[4]
-
Condition the SPE cartridges (Strata-X-C) by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 1.0 mL of water.[4]
-
Dry the cartridge under a stream of nitrogen for 2.0 minutes.[4]
-
Elute the analytes and internal standards with 500 µL of the mobile phase into a clean, pre-labeled collection vial.[4]
-
The eluate is ready for injection into the LC-MS/MS system.
Method 2: Protein Precipitation (PP)
This method is simpler and faster, suitable for high-throughput analysis.
3.2.1. Materials and Reagents
-
Blank human plasma
-
Ebastine and Carebastine reference standards
-
Internal Standards (e.g., appropriate deuterated analogs)
-
Acetonitrile (containing 0.1% formic acid, if desired for improved peak shape)
3.2.2. Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (concentration will depend on the specific assay sensitivity).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for about 3 minutes.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.
Table 3: Chromatographic Conditions
| Parameter | Method 1 (SPE) | Method 2 (PP) |
| LC System | Agilent 1200 series or equivalent | Not Specified |
| Column | BDS Hypersil C18 (50 x 4.6 mm, 5 µm)[4] | Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm)[5] |
| Mobile Phase A | Acetonitrile:Buffer:Formic Acid[4] | 0.1% Formic Acid in 5 mM Ammonium Acetate[5] |
| Mobile Phase B | Not specified as a gradient | 100% Methanol[5] |
| Flow Rate | 0.6 mL/min[4] | 0.4 mL/min[5] |
| Injection Volume | 5 µL[4] | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Elution | Isocratic | Gradient[5] |
Table 4: Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | AB Sciex API-4000 or equivalent |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Ebastine: 496.2 → 261.0[4] or 470.7 → 167.1[7] Carebastine: 479.3 → 261.2[4] or 500.6 → 167.1[7] Ebastine-d6: (Specific to IS used) Carebastine-d6: (Specific to IS used) |
| Ion Source Temperature | Dependent on instrument |
| Collision Gas | Nitrogen |
Visualization of Experimental Workflow
Caption: Workflow for the bioanalysis of Ebastine and Carebastine.
Method Validation
The described bioanalytical methods have been validated according to international guidelines, assessing parameters such as:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Demonstrating a proportional response over a defined concentration range.
-
Precision and Accuracy: Assessing the closeness of repeated measurements and the correctness of the measurements, both within a single day (intra-day) and between different days (inter-day).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analytes.
-
Stability: Evaluating the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The freeze and thaw stability results indicated that repeated freeze and thawing (five cycles) did not affect the stability of Ebastine and Carebastine.[4]
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and reliable approach for the simultaneous quantification of Ebastine and its active metabolite, Carebastine, in human plasma. These protocols are well-suited for supporting clinical trials, pharmacokinetic studies, and bioequivalence assessments, offering the necessary sensitivity, specificity, and accuracy to meet regulatory requirements. The choice between SPE and PP will depend on the specific requirements of the study, such as required sensitivity and sample throughput.
References
- 1. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijcar.org [journalijcar.org]
- 3. scispace.com [scispace.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Preparation of Carebastine-d5 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Carebastine-d5, a deuterated internal standard essential for the quantitative analysis of Carebastine in biological matrices. Accurate preparation of these solutions is critical for reliable and reproducible results in chromatographic assays such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction
Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine antagonist.[1] For pharmacokinetic and bioequivalence studies, a stable, isotopically labeled internal standard is required for accurate quantification of Carebastine. This compound, with five deuterium atoms, is commonly used for this purpose.[2] This application note outlines the materials, safety precautions, and step-by-step procedures for preparing this compound stock and working solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid |
| Molecular Formula | C₃₂H₃₂D₅NO₄ |
| Molecular Weight | 504.7 g/mol |
| Appearance | Solid |
| Purity | ≥95% (Carebastine) |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d5); ≤1% d0 |
| Solubility | Slightly soluble in chloroform and ethyl acetate. Soluble in Methanol and DMSO.[3] |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
Experimental Protocols
Materials and Equipment
-
This compound solid standard
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials for storage
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution. Adjustments can be made based on specific experimental requirements.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol (approximately 0.5 mL) to the flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 1 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Purging (Optional but Recommended): For enhanced stability, purge the headspace of the vial with an inert gas before sealing.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store it at -20°C.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentrations. The following is an example of preparing a 10 µg/mL working solution.
-
Stock Solution Retrieval: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Dilution: Pipette 10 µL of the stock solution into a 1 mL volumetric flask.
-
Solvent Addition and Mixing: Dilute to the mark with the appropriate solvent (e.g., methanol or a mixture of methanol and water, depending on the analytical method) and mix thoroughly.[5]
-
Storage: Store the working solution in a labeled amber vial at -20°C or as determined by stability studies.
Quantitative Data Summary
The following table summarizes the typical concentrations for stock and working solutions used in analytical methods for Carebastine quantification.
| Solution Type | Analyte | Typical Concentration | Solvent |
| Stock Solution | This compound | 1000 µg/mL (1 mg/mL) | Methanol[5] |
| Working Solution 1 | This compound | 10 µg/mL | Methanol[5] |
| Working Solution 2 | This compound | 1 µg/mL | 50% Aqueous Methanol |
| Final Concentration in Sample (Spiking Solution) | This compound | 20 ng/mL - 100 ng/mL | Methanol:Water (50:50 v/v)[5] |
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Preparation of this compound solutions.
References
Application of Carebastine-d5 in Bioequivalence Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Carebastine-d5 as an internal standard in bioequivalence studies of Ebastine formulations. Ebastine, a second-generation H1 histamine receptor antagonist, is extensively metabolized to its active carboxylic acid derivative, Carebastine.[1][2] Therefore, the bioequivalence of Ebastine products is typically established by comparing the pharmacokinetic profiles of Carebastine. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of Carebastine in biological matrices, a key requirement for regulatory submissions.[3][4]
Pharmacokinetic Profile of Carebastine
The pharmacokinetic parameters of Carebastine are central to the design and analysis of bioequivalence studies. The following table summarizes key pharmacokinetic data for Carebastine following oral administration of Ebastine to healthy volunteers.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 2.6 - 6.14 hours | [1] |
| Peak Plasma Concentration (Cmax) | 40 - 195 ng/mL (for 5-20 mg Ebastine dose) | [1] |
| Area Under the Curve (AUC) | 1.75 - 2.94 mg/L·h (for 10 mg Ebastine dose) | [1] |
| Elimination Half-Life (t1/2) | 10.3 - 20.0 hours | [1] |
| Volume of Distribution (Vd) | 89.5 - 123 L | [1] |
Experimental Protocol: Bioequivalence Study of Ebastine Formulations
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study. The study design and execution should adhere to regulatory guidelines such as those provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Study Design and Objectives
-
Primary Objective: To compare the rate and extent of absorption of a test Ebastine formulation with a reference Ebastine formulation under fasting conditions.
-
Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.
-
Study Population: Healthy adult male and/or female volunteers.
Subject Selection
-
Inclusion Criteria:
-
Healthy subjects aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willingness to provide written informed consent.
-
Normal findings in medical history, physical examination, and clinical laboratory tests.
-
-
Exclusion Criteria:
-
History of hypersensitivity to Ebastine or other antihistamines.
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing.
-
History of alcohol or drug abuse.
-
Participation in another clinical trial within the last 30 days.
-
Dosing and Washout Period
-
Drug Administration: A single oral dose of the test or reference Ebastine formulation with 240 mL of water after an overnight fast of at least 10 hours.
-
Washout Period: A washout period of at least 14 days between the two dosing periods to ensure complete elimination of the drug from the body.
Blood Sampling
Blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at the following time points:
-
Pre-dose (0 hour)
-
Post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 72 hours.
Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Carebastine
This method is for the simultaneous determination of Carebastine in human plasma using this compound as an internal standard.[7][8]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carebastine: Precursor ion > Product ion (e.g., m/z 496.2 > 261.0).[7]
-
This compound: Precursor ion > Product ion (e.g., m/z 501.2 > 261.0 - adjusted for deuterium mass).
-
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow of a Bioequivalence Study
The following diagram illustrates the key stages of a typical bioequivalence study.
Caption: Workflow of a typical bioequivalence study.
Data Analysis
Pharmacokinetic parameters (Cmax, AUCt, AUCinf) will be calculated for Carebastine for both the test and reference products. The primary endpoints for bioequivalence are the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and AUC. For the two products to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Carebastine in human plasma for bioequivalence studies of Ebastine formulations. The detailed protocol and methodologies provided in these application notes offer a robust framework for conducting such studies in compliance with regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Carebastine and its Internal Standard
Introduction
Carebastine is the active metabolite of ebastine, a second-generation H1 histamine antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and reliable quantification of carebastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the chromatographic separation of carebastine and its internal standard using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Carebastine-D6, is highly recommended for achieving high accuracy and precision.[3][4]
Experimental Protocols
This section details the methodology for the sample preparation and chromatographic analysis of carebastine and its internal standard.
1. Materials and Reagents
-
Carebastine reference standard
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[5]
-
Formic acid (LC-MS grade)[5]
-
Ammonium acetate (LC-MS grade)[5]
-
Ultrapure water[5]
-
Human plasma (K2EDTA)[3]
2. Instrumentation and Chromatographic Conditions
A liquid chromatography system coupled with a tandem mass spectrometer is used for the analysis. The following are representative conditions:
| Parameter | Value |
| Chromatography System | Shimadzu LC-30AD or equivalent[5] |
| Mass Spectrometer | AB Sciex API 4000 or equivalent[4] |
| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)[3][4] |
| Mobile Phase | A: 0.1% Formic Acid in 5 mM Ammonium AcetateB: 100% Methanol[5] |
| Gradient Elution | Gradient elution may be optimized for best separation. |
| Flow Rate | 0.4 - 0.6 mL/min[3] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carebastine and Carebastine-D6 in methanol to prepare individual stock solutions.[4]
-
Working Standard Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the Carebastine-D6 stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.[4]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of Carebastine.
4. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting carebastine and its internal standard from plasma samples.[5]
-
Pipette 200 µL of the plasma sample (calibrant, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Carebastine-D6) to each tube and vortex briefly.[4]
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation for the analysis of Carebastine.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carebastine | 500.6 | 167.1[8] |
| Carebastine-D6 | 506.6 (calculated) | 167.1 (expected) |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.013 - 1005.451 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery (Carebastine) | 90.1% - 101.8%[5] |
| Mean Extraction Recovery (Internal Standard) | ~92.6%[5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chromatographic separation of Carebastine and its internal standard.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing ion suppression for Carebastine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the quantification of Carebastine by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Carebastine that may be related to ion suppression.
Question: I am observing low signal intensity or poor sensitivity for Carebastine. What are the potential causes and how can I troubleshoot this?
Answer:
Low signal intensity for Carebastine is a common problem that can often be attributed to ion suppression. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of ion suppression. The choice of sample preparation method is critical.
-
Protein Precipitation (PPT): While quick and simple, PPT may not remove all interfering matrix components, particularly phospholipids, which are known to cause significant ion suppression in positive electrospray ionization mode. If you are using PPT and observing low sensitivity, consider optimizing the precipitation solvent and ratio or switching to a more rigorous sample preparation technique.
-
Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract than PPT. Ensure that the SPE cartridge type and the wash and elution solvents are optimized for Carebastine. A weak wash solvent may not adequately remove matrix interferences, while an overly strong wash solvent could lead to the loss of the analyte. Similarly, the elution solvent should be strong enough to recover Carebastine completely from the sorbent.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for cleaning up plasma samples. The choice of extraction solvent and the pH of the aqueous phase are critical for achieving good recovery and minimizing interferences.
-
-
Assess for Matrix Effects: To confirm if ion suppression is the culprit, a post-column infusion experiment can be performed. This involves infusing a standard solution of Carebastine directly into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.
-
Optimize Chromatographic Conditions: Chromatographic separation plays a key role in minimizing ion suppression by separating Carebastine from interfering matrix components.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase (e.g., adjusting the pH or buffer concentration) can alter the elution profile of both Carebastine and interfering compounds.
-
Gradient Elution: Optimizing the gradient profile can improve the resolution between Carebastine and co-eluting matrix components.
-
Column Chemistry: Trying a different column with a different stationary phase (e.g., C18, phenyl-hexyl) can provide alternative selectivity and may resolve the issue.
-
-
Check Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and that the parameters for Carebastine (e.g., precursor/product ion transitions, collision energy, declustering potential) are optimized for maximum sensitivity.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Carebastine-d6) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification.
Question: My results for Carebastine show high variability between replicate injections. Could this be due to ion suppression?
Answer:
Yes, high variability in replicate injections can be a symptom of inconsistent ion suppression. This often occurs when the concentration of co-eluting matrix components varies between samples.
-
Inconsistent Sample Preparation: Ensure that your sample preparation procedure is highly reproducible. Any variation in extraction efficiency can lead to different levels of matrix components in the final extract.
-
Carryover: Check for carryover from one injection to the next. A high concentration sample can contaminate the injection port or column, affecting the subsequent analysis of a lower concentration sample. Implement a robust needle wash protocol and inject blank samples to assess for carryover.
-
Matrix Effects from Different Lots of Plasma: If you are using plasma from different sources, be aware that the matrix composition can vary, leading to different degrees of ion suppression. It is good practice to evaluate matrix effects using at least six different lots of blank plasma during method validation.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Carebastine quantification?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, Carebastine, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma). This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantitative results.
Q2: Which sample preparation method is better for minimizing ion suppression for Carebastine: Protein Precipitation or Solid-Phase Extraction?
A2: Generally, Solid-Phase Extraction (SPE) is considered superior to Protein Precipitation (PPT) for minimizing ion suppression. SPE is a more selective technique that can more effectively remove interfering substances like phospholipids from the plasma matrix, resulting in a cleaner sample extract.[1] While PPT is simpler and faster, it is a non-selective method that may leave behind significant amounts of matrix components that can interfere with the ionization of Carebastine.
Q3: What are the typical MRM transitions for Carebastine and its deuterated internal standard?
A3: Based on the literature, a common MRM transition for Carebastine (in positive ion mode) is m/z 500.6 → 167.1. For a deuterated internal standard like Carebastine-d6, a typical transition would be m/z 506.6 → 167.1. It is always recommended to optimize these transitions on your specific instrument.
Q4: Can I use an atmospheric pressure chemical ionization (APCI) source instead of an electrospray ionization (ESI) source to reduce ion suppression?
A4: While ESI is more commonly used, APCI can be less susceptible to ion suppression for certain compounds. If you are experiencing significant and persistent ion suppression with ESI, exploring APCI as an alternative ionization source is a valid strategy. However, the ionization efficiency of Carebastine in APCI would need to be evaluated to ensure adequate sensitivity.
Q5: How do I quantitatively assess the matrix effect for my Carebastine assay?
A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). The MF is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
This should be tested with multiple lots of the biological matrix to assess the variability of the matrix effect.
Data Presentation
Table 1: Comparison of Extraction Recovery and Matrix Effect for Carebastine with Different Sample Preparation Methods
| Sample Preparation Method | Analyte/Internal Standard | Mean Extraction Recovery (%) | Coefficient of Variation (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction | Carebastine | 77.33 | 8.76 | Not explicitly stated, but method was successfully validated | [2] |
| Carebastine D6 (IS) | 77.36 | 2.56 | Not explicitly stated, but method was successfully validated | [2] | |
| Protein Precipitation | Carebastine | Not explicitly stated | Not explicitly stated | No significant suppression or enhancement reported | [3][4] |
| Liquid-Liquid Extraction | Carebastine | Not explicitly stated | Not explicitly stated | Not explicitly stated, but method was successfully validated | [5] |
Note: The quantitative data for matrix effect is often not explicitly reported as a percentage in publications but is assessed during method validation to ensure it is within acceptable limits.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Carebastine from Human Plasma
This protocol is based on a method described for the simultaneous determination of Ebastine and Carebastine in human plasma.[2]
Materials:
-
Strata-X-C 33 µm polymeric strong cation exchange SPE cartridges
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mobile phase solution for elution
-
Internal Standard working solution (e.g., Carebastine-d6 in methanol:water)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the Internal Standard working solution.
-
Vortex the sample for 10 seconds.
-
Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with two aliquots of 1.0 mL of water.
-
Dry the cartridge under nitrogen for 2.0 minutes.
-
Elute Carebastine and the internal standard with 500 µL of the mobile phase solution into a clean collection tube.
-
Inject an appropriate volume (e.g., 5 µL) of the eluate into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) of Carebastine from Human Plasma
This protocol is a representative method based on procedures for similar bioanalytical assays.[6][7]
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade), chilled
-
Internal Standard working solution (e.g., Carebastine-d6 in acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Carebastine Quantification.
Caption: Protein Precipitation (PPT) Workflow for Carebastine Quantification.
Caption: Troubleshooting Workflow for Ion Suppression in Carebastine Analysis.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Cross-Talk Between Carebastine and Carebastine-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for isotopic cross-talk between Carebastine and its deuterated internal standard, Carebastine-d5, during bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis?
A1: Isotopic cross-talk, also referred to as isotopic interference, is a phenomenon where the signal of the analyte (Carebastine) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometer. This occurs when the mass-to-charge ratio (m/z) of an isotopic variant of one compound is identical or nearly identical to the m/z of the other compound being monitored.
Q2: Why is this compound used as an internal standard for Carebastine analysis?
A2: this compound is considered an ideal internal standard for the quantification of Carebastine because it is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which is crucial for accurate quantification by correcting for variability in the analytical process.
Q3: What are the primary causes of isotopic cross-talk between Carebastine and this compound?
A3: The primary causes include:
-
Natural Isotope Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the Carebastine molecule can result in a small percentage of Carebastine molecules having a mass that overlaps with the mass of this compound.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Carebastine or incompletely deuterated variants as an impurity from its synthesis.
-
In-source Fragmentation: Although less common with electrospray ionization (ESI), fragmentation of the analyte or internal standard in the ion source of the mass spectrometer could potentially generate ions that interfere with the monitored transitions.
Q4: What are the typical mass-to-charge ratio (m/z) transitions monitored for Carebastine and this compound in a multiple reaction monitoring (MRM) assay?
A4: Based on published literature, the commonly used MRM transitions for Carebastine and this compound in positive ionization mode are summarized in the table below.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Carebastine | 500.3 | 233.1 |
| This compound | 505.4 | 233.2 |
| Data sourced from Phiri et al., 2020.[2] |
Troubleshooting Guide
This guide addresses specific issues related to isotopic cross-talk that you may encounter during your experiments.
Issue 1: I am observing a signal for this compound in my blank samples (matrix without internal standard).
-
Potential Cause: This could be due to carryover from previous injections or contamination of the LC-MS/MS system.
-
Troubleshooting Steps:
-
Inject a series of solvent blanks to assess system cleanliness.
-
If carryover is observed, clean the injection port, needle, and column.
-
Ensure that the autosampler wash solution is effective.
-
Issue 2: The peak for this compound in my zero samples (matrix with internal standard but no analyte) shows a small interfering peak at the retention time of Carebastine.
-
Potential Cause: This is a classic sign of isotopic cross-talk, where the internal standard itself contains some unlabeled Carebastine.
-
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard: Consult the certificate of analysis for your this compound standard to determine its isotopic purity.
-
Experimental Verification: Prepare a high-concentration solution of the this compound standard in a clean solvent and inject it into the LC-MS/MS system. Monitor both the Carebastine and this compound MRM transitions. The presence of a peak in the Carebastine channel will confirm the contribution from the internal standard.
-
Correction: If the contribution is consistent and minimal (typically acceptable if less than 5% of the analyte response at the Lower Limit of Quantification - LLOQ), it may be possible to subtract this contribution during data processing. However, it is preferable to source a higher purity internal standard.
-
Issue 3: At high concentrations of Carebastine, I see a significant signal in the this compound channel.
-
Potential Cause: This indicates that the natural isotopic abundance of Carebastine is causing interference with the this compound signal. The M+5 isotope peak of Carebastine may be contributing to the signal at m/z 505.4.
-
Troubleshooting Steps:
-
Experimental Protocol to Confirm Cross-Talk:
-
Prepare a series of high-concentration Carebastine standard solutions without any internal standard.
-
Inject these solutions and monitor both the Carebastine and this compound MRM transitions.
-
A dose-dependent increase in the signal in the this compound channel at the retention time of Carebastine will confirm the cross-talk from the analyte to the internal standard.
-
-
Mitigation Strategies:
-
Optimize Chromatography: Ensure that Carebastine and any potential interfering matrix components are well-separated chromatographically.
-
Select a Different Product Ion: If possible, investigate alternative fragmentation pathways for this compound to find a product ion that is not subject to interference from Carebastine.
-
Use a Higher Mass-Labeled Internal Standard: If cross-talk remains an issue, consider using an internal standard with a higher degree of deuteration (e.g., Carebastine-d7 or d9) or a ¹³C-labeled standard to increase the mass difference from the analyte.
-
-
Experimental Protocols
Protocol for Assessing Analyte to Internal Standard Cross-Talk
-
Objective: To determine the contribution of Carebastine to the this compound MRM signal.
-
Materials:
-
Carebastine reference standard.
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water).
-
Reconstituted blank biological matrix (e.g., plasma, urine).
-
-
Procedure: a. Prepare a stock solution of Carebastine at a high concentration (e.g., 100 µg/mL) in a suitable solvent. b. Create a dilution series of Carebastine in the reconstituted blank matrix, covering the upper range of the intended calibration curve (e.g., from the upper limit of quantification - ULOQ - and 2-5 times higher). c. Prepare a "zero sample" containing only the blank matrix. d. Set up an LC-MS/MS analysis monitoring the MRM transitions for both Carebastine (500.3 -> 233.1) and this compound (505.4 -> 233.2). e. Inject the zero sample and the high-concentration Carebastine samples.
-
Data Analysis: a. Measure the peak area of any signal observed in the this compound channel at the retention time of Carebastine for each injected sample. b. Calculate the percentage of cross-talk as follows: (Peak Area in IS channel / Peak Area in Analyte channel) * 100
Visualization of Experimental Workflow
References
Technical Support Center: Stability of Carebastine-d5 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carebastine-d5 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Carebastine, the active metabolite of the antihistamine Ebastine.[1] It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Carebastine in biological matrices like human plasma.[2] The use of a SIL internal standard is considered the best practice in bioanalysis as it has nearly identical physicochemical properties to the analyte, which helps to correct for variability during sample extraction, chromatography, and ionization.[3]
Q2: What are the typical storage conditions for this compound in a neat format?
A2: As a reference material, this compound is typically stored at -20°C.[1]
Q3: How stable is the unlabeled Carebastine in human plasma?
A3: Studies on the stability of unlabeled Carebastine in human plasma have shown it to be stable under various conditions. For instance, it has been found to be stable for at least five freeze-thaw cycles and for extended periods at room temperature after processing (up to 119 hours).[2] Long-term stability has been established at -20°C for 90 days.[4]
Q4: Should I be concerned about the stability of the deuterium label on this compound?
A4: Yes, while stable isotope labels are generally robust, deuterium labels can sometimes be prone to back-exchange with hydrogen atoms from the surrounding solvent or matrix, especially under certain pH or temperature conditions.[5] It is crucial to position the deuterium labels on non-exchangeable sites of the molecule.[6] While specific studies on the back-exchange of this compound were not found, this is a potential issue that should be evaluated during method validation.
Q5: Can I assume the stability of this compound is the same as unlabeled Carebastine?
A5: While SIL internal standards are expected to have very similar stability profiles to their unlabeled counterparts, it is not a guaranteed assumption.[7] Deuterated compounds can sometimes exhibit slightly different physicochemical properties, which may affect their stability. Therefore, the stability of the internal standard in the biological matrix should be independently evaluated as part of the bioanalytical method validation, in line with regulatory guidance.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Drifting or inconsistent internal standard (IS) response across an analytical run. | 1. Inconsistent sample processing: Variability in extraction recovery between samples. 2. Matrix effects: Differences in the composition of the biological matrix between samples can lead to ion suppression or enhancement. 3. Instability in reconstituted extract: The IS may be degrading in the autosampler vials over the course of the run. | 1. Review and optimize the sample preparation procedure to ensure consistency. 2. Investigate matrix effects by comparing the IS response in different lots of blank matrix. Consider further sample cleanup or chromatographic optimization.[8] 3. Perform a post-preparative stability assessment by re-injecting samples from the beginning of the run at the end to check for degradation. |
| Low IS recovery. | 1. Suboptimal extraction conditions: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound. 2. Adsorption to labware: The compound may be adsorbing to plastic or glass surfaces during processing. | 1. Methodically evaluate different extraction solvents, pH conditions, and/or SPE sorbents to improve recovery. 2. Consider using low-adsorption labware or pre-treating surfaces. |
| IS peak appears at a slightly different retention time than the analyte. | Isotope effect: The presence of deuterium can sometimes lead to slight changes in chromatographic behavior, causing partial or full separation from the unlabeled analyte.[7] | 1. This is not necessarily problematic if the peak shape is good and the response is consistent. 2. If this leads to differential matrix effects, adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column chemistry) to achieve co-elution. |
| Gradual decrease in IS response in stored processed samples. | Long-term instability of the processed sample: this compound may be degrading in the storage solvent or due to residual matrix components. | 1. Conduct a long-term stability study of processed samples at the intended storage temperature (e.g., 4°C or -20°C). 2. Analyze samples as soon as possible after preparation. |
Quantitative Data Summary
Table 1: Freeze-Thaw and Bench-Top Stability of Carebastine in Human Plasma
| Stability Test | Conditions | Concentration Levels | Results | Reference |
| Freeze-Thaw Stability | Five cycles | Low and High QC | Stable | [2] |
| Bench-Top Stability (Processed Samples) | Room temperature for 119 hours | Low and High QC | Stable | [2] |
| Bench-Top Stability (Unprocessed Samples) | Room temperature for 17.5 hours | Low and High QC | Stable | [4] |
Table 2: Long-Term Stability of Carebastine in Human Plasma
| Storage Temperature | Duration | Concentration Levels | Results | Reference |
| -20°C | 90 days | Low and High QC | Stable | [4] |
| -70°C | 90 days | Low and High QC | Stable | [4] |
Experimental Protocols
Below are detailed methodologies for key stability experiments. These should be adapted and validated for your specific bioanalytical method.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma with Carebastine at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three to five).
-
-
Sample Analysis: After the final thaw, process the samples alongside freshly prepared calibration standards and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top (Short-Term) Stability Assessment
-
Sample Preparation: Spike blank human plasma with Carebastine at low and high QC concentrations.
-
Incubation: Let the QC samples sit on the laboratory bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: Process the incubated samples along with freshly prepared calibration standards and control QC samples.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Protocol 3: Post-Preparative (Autosampler) Stability Assessment
-
Sample Preparation: Process a set of QC samples (low and high concentrations) as you would for a regular analytical run and place them in the autosampler.
-
Initial Analysis: Inject the samples at the beginning of an analytical sequence.
-
Storage and Re-analysis: Store the same samples in the autosampler at the set temperature for the expected duration of a typical run. Re-inject the samples at the end of the sequence.
-
Data Evaluation: Compare the results from the initial and final injections. The difference should be within ±15%.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent IS response.
References
- 1. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. fda.gov [fda.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Dealing with low recovery of Carebastine during sample extraction
Welcome to the technical support center for Carebastine sample extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to low recovery of Carebastine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Carebastine that influence its extraction?
A1: Understanding the physicochemical properties of Carebastine is crucial for optimizing its extraction. Key parameters are summarized in the table below.
| Property | Value | Implication for Extraction |
| Molecular Weight | 499.6 g/mol [1] | Influences diffusion and filtration characteristics. |
| Predicted pKa | 4.16 (for the carboxylic acid)[2] | At pH values above 4.16, Carebastine will be deprotonated (anionic), and at pH values below 4.16, it will be in its neutral form. This is critical for optimizing ion-exchange SPE and LLE. |
| Predicted LogP | 3.6[1] | This value indicates that Carebastine is a relatively lipophilic compound, suggesting good solubility in organic solvents and good retention on reversed-phase SPE sorbents. |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (2 mg/ml), and Ethanol (2 mg/ml).[3][4] | Provides a choice of solvents for preparing standards and for use in elution steps. |
Q2: I am experiencing low recovery of Carebastine. What are the common causes?
A2: Low recovery can stem from several factors depending on your chosen extraction method. For a systematic approach to identifying the issue, please refer to our troubleshooting guides for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below. A general troubleshooting workflow is illustrated in the diagram below.
References
Technical Support Center: Carebastine and Carebastine-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carebastine and its deuterated internal standard, Carebastine-d5. The primary focus is to ensure the successful co-elution of both compounds during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Carebastine analysis?
A1: this compound is the deuterium-labeled version of Carebastine.[1] It is an ideal internal standard because it shares nearly identical chemical and physical properties with the analyte, Carebastine. This structural similarity ensures that both compounds behave similarly during sample preparation, chromatography, and ionization. As a result, this compound can effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Carebastine.
Q2: Should Carebastine and this compound co-elute?
A2: Yes, ideally, Carebastine and its deuterated internal standard, this compound, should co-elute or elute very closely under reversed-phase liquid chromatography conditions. Their similar molecular structures result in comparable interactions with the stationary phase. Any minor separation that might occur is typically negligible and should not affect the accuracy of the quantification when using mass spectrometry for detection, as the two compounds are differentiated by their mass-to-charge ratio (m/z).
Q3: What are the typical chromatographic conditions for the analysis of Carebastine?
A3: Several validated LC-MS/MS methods have been published for the analysis of Carebastine. A common approach involves using a C18 analytical column with either isocratic or gradient elution.[2][3] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate with formic acid to control pH).[3][4]
Troubleshooting Guide: Co-elution of Carebastine and this compound
Even with their similar chemical nature, issues with co-elution or peak shape can arise. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape for either Carebastine or this compound can compromise the accuracy and precision of your results.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve and inject samples in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is recommended to prolong column life.[5] |
| Co-elution with an Interfering Compound | Adjust the mobile phase composition or gradient to improve separation. Consider a more rigorous sample clean-up procedure. |
| Secondary Interactions with the Stationary Phase | Add a small amount of a competing agent to the mobile phase, such as a different amine, if silanol interactions are suspected. |
Issue 2: Significant Shift in Retention Time
A noticeable shift in the retention times of Carebastine and this compound can indicate a problem with the analytical system.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase, ensuring accurate measurements of all components.[5] Use high-purity (LC-MS grade) solvents and additives.[6] |
| Changes in Mobile Phase pH | Ensure the pH of the aqueous portion of the mobile phase is consistent between runs. Use a pH meter for accurate measurement before adding the organic solvent. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush with 10-20 column volumes.[5] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Air Bubbles in the System | Degas the mobile phase before use. Check for leaks in the system that could introduce air. |
Issue 3: Loss of Resolution or Separation between Analytes (if other compounds are present)
While Carebastine and its internal standard should co-elute, you may be analyzing them alongside other compounds, such as the parent drug Ebastine.
| Potential Cause | Recommended Solution |
| Degraded Mobile Phase | Prepare a fresh mobile phase. Buffers, in particular, can degrade over time.[5] |
| Contaminated Guard or Analytical Column | Replace the guard column. If the issue remains, flush or replace the analytical column.[5] |
| Unsuitable Chromatographic Conditions | Re-evaluate and optimize the mobile phase composition, gradient profile, or column temperature to achieve the desired separation.[5] |
Experimental Protocols
Below are examples of experimental protocols that have been successfully used for the analysis of Carebastine. These can serve as a starting point for your method development.
Example 1: LC-MS/MS Method for Simultaneous Determination of Ebastine and Carebastine
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples.[3][4]
-
Chromatographic System: A typical system would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[2][3]
-
Analytical Column: A C18 column, such as a Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm), has been shown to be effective.[3][4]
-
Mobile Phase:
-
Elution: A gradient elution at a flow rate of 0.4 mL/min can be employed.[3][4]
-
Detection: Detection is achieved using a tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode.[3][4]
Visualizations
Logical Workflow for Troubleshooting Co-elution Issues
Caption: Troubleshooting workflow for co-elution issues.
Experimental Workflow for Carebastine Analysis
Caption: General workflow for Carebastine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Carebastine Analysis: Carebastine-d5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Carebastine, the active metabolite of the antihistamine Ebastine, the choice of an appropriate internal standard (IS) is critical for ensuring accurate and reliable results. This guide provides an objective comparison of Carebastine-d5 with other commonly used internal standards, supported by experimental data from published analytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the analyte. However, other deuterated analogs and structural analogs are also employed. This guide will delve into the performance of this compound, Carebastine-d6, and the structural analog Terfenadine.
Performance Comparison of Internal Standards
The following table summarizes the key performance parameters of different internal standards used for the quantification of Carebastine in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is compiled from various validated bioanalytical methods.
| Parameter | This compound | Carebastine-d6 | Terfenadine |
| Linearity Range (ng/mL) | 1.00 - 300[1] | 1.013 - 1005.451[2][3] | 0.2 - 200 (for Carebastine)[2] |
| Intra-day Precision (%CV) | Not explicitly stated | 8.65[4] | <12.5[2] |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | <12.5[2] |
| Accuracy (%) | Not explicitly stated | 105.22[4] | >88[2] |
| Mean Recovery (%) | 92.6[1] | 77.36[4] | Not explicitly stated for Carebastine |
Note: The data presented is sourced from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Workflow and Methodologies
The general workflow for the bioanalysis of Carebastine using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Below are the detailed methodologies from the cited studies for the analysis of Carebastine using different internal standards.
Method using this compound as Internal Standard [1]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in 5 mM Ammonium Acetate) and Mobile Phase B (100% Methanol).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion multiple reaction monitoring mode.
-
Method using Carebastine-d6 as Internal Standard [2][3][4]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography:
-
Mass Spectrometry:
Method using Terfenadine as Internal Standard [2]
While a specific study detailing the validation of Terfenadine for Carebastine was not found in the same level of detail as the deuterated analogs, a method for the simultaneous determination of Ebastine and its metabolites, including Carebastine, utilized Terfenadine as the internal standard. The validation data for Carebastine in this study is presented in the comparison table. The general approach involves similar LC-MS/MS conditions as with the deuterated standards.
Discussion and Conclusion
The choice of an internal standard significantly impacts the robustness and reliability of a bioanalytical method.
-
This compound and Carebastine-d6 (Deuterated Internal Standards): As stable isotope-labeled analogs, this compound and Carebastine-d6 are the preferred choices for the quantitative analysis of Carebastine.[1] They co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency. This close similarity allows them to effectively compensate for variations during sample processing and analysis, leading to high accuracy and precision. The provided data for Carebastine-d6 demonstrates excellent performance with a wide linear range and high accuracy.[2][3][4] The mean recovery for this compound was reported to be 92.6%.[1]
-
Terfenadine (Structural Analog Internal Standard): Terfenadine, being structurally similar to Carebastine, can also be used as an internal standard. While generally more cost-effective and readily available than SIL standards, structural analogs may exhibit differences in extraction recovery, chromatographic retention, and ionization response compared to the analyte. This can potentially lead to less accurate correction for analytical variability. However, the validation data from the study using Terfenadine shows acceptable precision and accuracy for Carebastine analysis.[2]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. oaji.net [oaji.net]
A Comparative Guide to the Bioanalytical Assay of Carebastine: An In-depth Look at Linearity, Accuracy, and Precision Utilizing Carebastine-d5
For researchers, scientists, and professionals in drug development, the quantitative analysis of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. Carebastine, the active metabolite of ebastine, requires robust and reliable bioanalytical methods for its accurate measurement in biological matrices. This guide provides a detailed comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using carebastine-d5 as an internal standard against an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
The selection of an appropriate analytical method is contingent on the specific requirements of a study, balancing the need for sensitivity, selectivity, and throughput. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the decision-making process for the quantification of carebastine.
Performance Characteristics: A Side-by-Side Comparison
The performance of an analytical method is primarily evaluated by its linearity, accuracy, and precision. The following tables summarize these key validation parameters for both the LC-MS/MS method with a deuterated internal standard and a conventional HPLC-UV method for the quantification of carebastine in human plasma.
Table 1: Linearity of Carebastine Assays
| Parameter | LC-MS/MS with Carebastine-d6* | HPLC-UV |
| Linearity Range | 1.013 - 1005.451 ng/mL | 3 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but accurate determinations were possible over the concentration range[1] |
| Internal Standard | Carebastine-d6 | Not specified |
*Data from a method using Carebastine-d6, which is functionally equivalent to this compound for internal standardization purposes.
Table 2: Accuracy and Precision of Carebastine Assays
| Parameter | LC-MS/MS with Carebastine-d6* | HPLC-UV |
| Intra-day Precision (% CV) | ≤ 8.65% | ≤ 12.4%[1] |
| Inter-day Precision (% CV) | Not explicitly stated | ≤ 12.4%[1] |
| Intra-day Accuracy | 105.22% | Within 100 ± 15% of nominal values[1] |
| Inter-day Accuracy | Not explicitly stated | Within 100 ± 15% of nominal values[1] |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL | 3 ng/mL[1] |
*Data from a method using Carebastine-d6.
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for replicating results and assessing the suitability of a method for a specific application.
LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Human plasma samples are pre-treated.
-
Solid-phase extraction is employed to isolate carebastine and its deuterated internal standard (this compound) from the biological matrix.
-
The extracted analytes are reconstituted in a suitable solvent for injection.
2. Liquid Chromatography
-
Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.6 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both carebastine and this compound, ensuring high selectivity and minimizing interferences.
Alternative Method: HPLC-UV
This method provides a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
Plasma samples undergo solid-phase extraction to clean up the sample and concentrate the analytes.
2. High-Performance Liquid Chromatography [1]
-
Column: Cyano column (250x4.0 mm I.D.).
-
Mobile Phase: Acetonitrile-methanol-0.012 M ammonium acetate buffer (20:30:48, v/v/v).
-
Flow Rate: 1.2 ml/min.
-
Column Temperature: 40°C.
3. UV Detection [1]
-
Wavelength: 254 nm.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical distinctions between the two methods, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS assay of carebastine.
References
A Researcher's Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards in Bioanalysis
In the landscape of drug development, the accurate quantification of drug and metabolite concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation. A cornerstone of these guidelines is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data. This guide provides a comparative overview of the regulatory expectations for stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed protocols for key validation experiments.
Regulatory Landscape: A Comparative Overview
The use of a suitable internal standard is a mandatory component of bioanalytical method validation, particularly for chromatographic and mass spectrometric assays.[1][2] While various types of internal standards exist, SIL-ISs are universally recommended by major regulatory agencies when using mass spectrometry (MS) detection due to their ability to effectively compensate for variability during sample processing and analysis.[1][3][4]
| Guideline | Key Recommendations for Stable Isotope-Labeled Internal Standards (SIL-ISs) |
| FDA (ICH M10) | Recommends the use of a SIL-IS whenever possible for MS-based methods.[4] Emphasizes the need for high isotopic purity and ensuring no isotopic exchange occurs.[4] The presence of unlabeled analyte in the SIL-IS should be checked and its potential influence evaluated.[4] |
| EMA | Strongly recommends SIL-ISs for MS detection to ensure reliability.[3] Highlights the importance of verifying high isotopic purity and the absence of isotope exchange reactions.[3] Stability of the SIL-IS should be demonstrated under the same conditions as the analyte.[3] |
| ICH (M10) | Harmonized guideline that recommends the use of a SIL-IS for MS-based detection whenever feasible.[1] Stresses the importance of high isotopic purity and the absence of isotope exchange.[1] The potential impact of any unlabeled analyte in the SIL-IS must be assessed during method validation.[1] |
Performance Comparison: SIL-IS vs. Structural Analogue IS
The superiority of a SIL-IS over a structural analogue IS lies in its near-identical physicochemical properties to the analyte.[5] This ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise measurements.[5][6]
A study comparing the performance of a SIL-IS (deuterated) with a structural analogue for the quantification of the depsipeptide kahalalide F demonstrated a statistically significant improvement in assay precision with the SIL-IS.[7]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Significance (p-value) |
| Structural Analogue | 96.8 | 8.6 | \multirow{2}{*}{p = 0.02} |
| SIL-IS (D8-labeled) | 100.3 | 7.6 |
Data adapted from Stokvis et al., Rapid Commun Mass Spectrom, 2005.[7]
The lower standard deviation observed with the SIL-IS indicates a reduction in the variability of the measurements, leading to a more precise and reliable bioanalytical method.[7]
Experimental Protocols for Key Validation Parameters
The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its suitability for the intended purpose.[1][4] Below are detailed protocols for some of the critical validation parameters.
1. Selectivity and Specificity
-
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.[3][8]
-
Methodology:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention times of the analyte and SIL-IS.[8]
-
Spike the blank matrix at the Lower Limit of Quantification (LLOQ) with the analyte and at the working concentration with the SIL-IS and analyze.
-
The response of interfering peaks in the blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the response for the SIL-IS.[8]
-
2. Matrix Effect
-
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the SIL-IS.[8]
-
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the extracted blank matrix from at least six different sources.
-
Set B: Analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[8]
-
3. Stability
-
Objective: To demonstrate the stability of the analyte and the SIL-IS under various storage and handling conditions.[3][9]
-
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a SIL-IS, from sample preparation to data analysis.
Logical Relationships in Method Validation
The successful validation of a bioanalytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies between these parameters.
Conclusion
The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development. By adhering to the guidelines set forth by regulatory agencies and thoroughly validating the bioanalytical method, researchers and scientists can generate robust data to support regulatory submissions and advance the development of new medicines. The experimental protocols and validation frameworks outlined in this guide provide a solid foundation for establishing and implementing reliable bioanalytical methods that meet global regulatory standards.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. capa.org.tw [capa.org.tw]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to External and Internal Standard Methods for Carebastine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Carebastine, the active metabolite of Ebastine, selecting the appropriate calibration strategy is a critical step in ensuring accurate and reliable results. The two most common approaches, the external standard method and the internal standard method, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two methods for Carebastine analysis, supported by experimental data and detailed protocols.
Principles of Standardization in Chromatographic Analysis
In chromatographic analysis, the response of a detector to an analyte is proportional to its concentration. To establish this relationship and quantify the analyte in an unknown sample, a calibration process is necessary.
External Standard Method: This method involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. The instrument's response (e.g., peak area) is plotted against the corresponding concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this calibration curve. This method is straightforward but can be susceptible to variations in injection volume and matrix effects, which can affect the accuracy and precision of the results.[1][2]
Internal Standard Method: In this approach, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and quality control samples.[1] The IS should be chemically similar to the analyte but chromatographically separable. The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. By using this ratio, the method compensates for variations in sample injection volume, sample preparation, and instrument response, leading to improved precision and accuracy.[3] For the analysis of Carebastine, deuterated analogs such as Carebastine-D5 or Carebastine-D6 are commonly used as internal standards.[4][5]
Experimental Protocols
The following are detailed experimental protocols for the analysis of Carebastine using both an internal standard and a hypothetical external standard method, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[4][6][7]
Internal Standard Method Protocol
1. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of Carebastine at a concentration of 1.00 mg/mL in methanol.[4]
-
Prepare a stock solution of the internal standard (e.g., this compound) at a concentration of 1.00 mg/mL in methanol.[4]
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of Carebastine by diluting the stock solution with 50% aqueous methanol.[4]
-
Spike blank human plasma with the Carebastine working solutions to create calibration standards at concentrations ranging from 1.00 ng/mL to 300 ng/mL.[4][6][7]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.[4]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol containing 1.0% formic acid.[4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Chromatographic Column: Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm, Phenomenex) or equivalent.[4][6][7]
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% Formic Acid in 5 mM Ammonium Acetate) and Mobile Phase B (100% Methanol).[4][6][7]
-
Mass Spectrometry: Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Carebastine (e.g., m/z 500.6 → 167.1) and the internal standard (e.g., this compound, m/z 505.4 → 233.2).[4][8]
Hypothetical External Standard Method Protocol
This protocol is derived from the internal standard method by omitting the addition of the internal standard.
1. Preparation of Standard Stock Solution:
-
Prepare a stock solution of Carebastine at a concentration of 1.00 mg/mL in methanol.[4]
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of Carebastine by diluting the stock solution with 50% aqueous methanol.[4]
-
Spike blank human plasma with the Carebastine working solutions to create calibration standards at concentrations ranging from 1.00 ng/mL to 300 ng/mL.[4][6][7]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.[4]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a volume of solvent equivalent to the internal standard solution volume used in the other method.
-
Follow the same protein precipitation and centrifugation steps as the internal standard method.
4. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be identical to those used in the internal standard method, with detection focused solely on the MRM transition for Carebastine.
Data Presentation: A Comparative Analysis
The performance of an analytical method is evaluated based on several validation parameters. The following tables summarize the expected performance of the internal standard method for Carebastine analysis based on published data and the anticipated performance of the external standard method.
Table 1: Comparison of Method Validation Parameters
| Parameter | Internal Standard Method | External Standard Method (Anticipated) |
| Linearity (r²) | > 0.99[4][5] | Likely > 0.99, but more susceptible to variability |
| Precision (%RSD) | Intra-day: < 15% Inter-day: < 15% | Potentially > 15%, especially with manual injection |
| Accuracy (%Bias) | Within ±15% | May exceed ±15% due to injection inconsistencies and matrix effects |
| Limit of Quantitation (LOQ) | As low as 1.00 ng/mL in plasma[4][6][7] | Similar LOQ, but with lower precision at this level |
| Robustness | High, compensates for minor variations | Lower, sensitive to changes in experimental conditions |
| Matrix Effect | Minimized by the internal standard[4] | Significant impact on accuracy and precision is possible |
Table 2: Quantitative Data from Internal Standard Method Validation for Carebastine
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Recovery) |
| 2.50 (LQC) | 2.0 - 8.65[4] | Not explicitly stated | 91.6 - 105.22[4] |
| 100 (MQC) | 4.2 - 13.11[4] | Not explicitly stated | 89.54 - 101.8[4] |
| 225 (HQC) | 2.8 - 8.65[4] | Not explicitly stated | 90.1 - 105.22[4] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control Data compiled from multiple sources which may have slightly different experimental conditions.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the key differences in the experimental workflows between the external and internal standard methods.
Caption: Workflow for the External Standard Method.
Caption: Workflow for the Internal Standard Method.
Conclusion
For the analysis of Carebastine, particularly in complex biological matrices such as plasma, the internal standard method is demonstrably superior to the external standard method. The use of a deuterated internal standard effectively mitigates variability introduced during sample preparation and analysis, resulting in enhanced precision and accuracy. While the external standard method is simpler in its execution, it is more prone to errors that can compromise the integrity of the quantitative data. Therefore, for regulated bioanalysis and other applications requiring high data quality, the internal standard method is the recommended approach for Carebastine quantification.
References
- 1. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of Carebastine-d5 in regulated bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Carebastine-d5, a deuterated internal standard, in the bioanalysis of Carebastine, a primary active metabolite of the antihistamine Ebastine. This analysis is based on published experimental data, offering a valuable resource for researchers, scientists, and drug development professionals in optimizing their bioanalytical methods.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogues like this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2][3] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more robust and reliable data.
Performance Characteristics of this compound
Two key studies provide in-depth performance data for this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Carebastine in human plasma. The following tables summarize the critical validation parameters from these studies, offering a clear comparison of the methods.
Table 1: Bioanalytical Method Validation Parameters for Carebastine using this compound Internal Standard (Wang et al., 2020)
| Parameter | Performance Characteristic |
| Linearity Range | 1.00 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | 2.9% - 4.8% |
| Inter-day Precision (%CV) | 5.2% - 7.5% |
| Accuracy (%RE) | -3.7% to 4.3% |
| Mean Recovery (Carebastine) | 90.1% - 101.8% |
| Mean Recovery (this compound) | 92.6% |
| Matrix Effect | 96.9% - 101.5% |
Table 2: Bioanalytical Method Validation Parameters for Carebastine using Carebastine-d6 Internal Standard (Nair et al., 2018) *[4]
| Parameter | Performance Characteristic |
| Linearity Range | 1.013 - 1005.451 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL |
| Intra-day Precision (%CV) | 2.40% - 8.65% |
| Inter-day Precision (%CV) | 3.99% - 6.48% |
| Accuracy (%RE) | Not explicitly stated, but %Nominal within 98.42% - 105.22% |
| Mean Recovery (Carebastine) | 77.33% |
| Mean Recovery (Carebastine-d6) | 77.36% |
| Matrix Effect | Not explicitly stated |
Note: While the publication refers to Carebastine-d6, it is highly probable that this is a typographical error and should be this compound, as d5 is the commercially available and commonly used deuterated form.[5][6][7]
Alternative Internal Standard: A Structural Analogue
While deuterated standards are preferred, structural analogues can also be employed as internal standards. One study utilized Terfenadine for the simultaneous determination of Ebastine and its metabolites, including Carebastine.
Table 3: Performance Data for an Alternative Internal Standard (Terfenadine) in Carebastine Bioanalysis
| Parameter | Performance Characteristic | Reference |
| Linearity Range (Carebastine) | 0.2 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Precision (%CV) | < 15% | |
| Accuracy | Within ±15% of nominal values |
Comparison and Discussion:
The data clearly demonstrates the excellent performance of this compound as an internal standard. Both studies utilizing the deuterated analogue report high levels of precision and accuracy across a wide linear range, which is crucial for regulated bioanalysis supporting pharmacokinetic studies.[4] The recovery of this compound closely mirrors that of the analyte, and the matrix effect is well-controlled, indicating its ability to effectively compensate for analytical variability.
In comparison, the method using Terfenadine as a structural analogue also demonstrates acceptable performance according to regulatory guidelines. However, a key advantage of deuterated standards like this compound is their co-elution with the analyte, providing the most accurate compensation for matrix effects and ionization suppression or enhancement, which can be a significant challenge in bioanalysis.[1][2]
Experimental Protocols
Method 1: LC-MS/MS with this compound (Wang et al., 2020)
-
Sample Preparation: Protein precipitation of human plasma samples with acetonitrile.
-
Chromatography: Separation on a Synergi Hydro-RP 80A column (50 x 2.0 mm, 4 µm) with a gradient elution using a mobile phase of 0.1% formic acid in 5 mM ammonium acetate and methanol.
-
Detection: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
Method 2: LC-MS/MS with Carebastine-d6 (Nair et al., 2018) [4]
-
Sample Preparation: Solid-phase extraction of human plasma samples.
-
Chromatography: Separation on a BDS Hypersil C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase.
-
Detection: Tandem mass spectrometry in positive ionization mode.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of Carebastine using this compound as an internal standard.
Caption: Bioanalytical workflow for Carebastine using a deuterated internal standard.
Conclusion
The available data strongly supports the use of this compound as a robust and reliable internal standard for the regulated bioanalysis of Carebastine. Its performance characteristics, particularly in terms of precision, accuracy, and its ability to mimic the behavior of the analyte, make it the superior choice over structural analogues for ensuring the highest quality data in pharmacokinetic and other regulatory studies. Researchers and drug development professionals can confidently employ this compound to achieve the rigorous standards required in the field of bioanalysis.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Carebastine-d5: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Carebastine-d5, a deuterated active metabolite of Ebastine used as a histamine H1 receptor antagonist in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] The SDS contains detailed information regarding the specific hazards, handling precautions, and emergency procedures for this compound.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS.[1] This typically includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid form of the compound.[2]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3] Cover the spill with an appropriate absorbent material, then mechanically collect the material into a suitable, labeled container for disposal.[3]
| Safety Parameter | Guideline | Reference |
| Eye/Face Protection | Safety glasses with side shields or goggles. | [2] |
| Skin Protection | Wear protective gloves and clothing. | [2][3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, use NIOSH/MSHA approved respiratory protection. | [3] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [1][2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][3] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable local, regional, and national environmental regulations.[3] The following is a general procedural workflow:
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), into a clearly labeled, sealed, and appropriate waste container.
-
The container should be compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("Waste this compound") and any associated hazard symbols as required by your institution and local regulations.
-
-
Segregation:
-
Segregate the waste container from other incompatible waste streams to prevent hazardous reactions.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this compound in the general trash or down the drain.
-
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Carebastine-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carebastine-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] The following PPE should be worn at all times:
-
Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves are essential. It is recommended to wear two pairs of gloves, especially when compounding, administering, or disposing of the substance.[2] Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated.[2]
-
Body Protection: A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin and clothing.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area to minimize inhalation of dust or vapors.[1] In cases of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary.[1]
Operational Plan: Handling and Storage
2.1. Handling Procedures
-
Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand the SDS provided by the manufacturer.[1]
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize exposure to vapors or dust.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes, skin, and clothing.[1]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid breathing in dust or fumes.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Remove and wash contaminated clothing before reuse.[1]
2.2. Storage
-
Temperature: Store this compound in a tightly sealed container at -20°C for short-term storage (up to one month).[3][4][5][6] For long-term storage (up to six months), -80°C is recommended.[3]
-
Labeling: Ensure all containers are clearly labeled with the product name, hazards, and handling information.[1]
First Aid Measures
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response Plan
A minor chemical spill can be managed by trained personnel by following these steps. For major spills, evacuate the area and contact emergency services.
4.1. Immediate Actions
-
Alert Others: Notify personnel in the immediate area of the spill.
-
Isolate the Area: Secure the location to prevent unauthorized entry.
-
Ensure Safety: Eliminate all ignition sources if the material is flammable.
4.2. Spill Cleanup Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
